molecular formula C21H28O12 B583200 Deoxynivalenol 15-glucuronide CAS No. 1372859-16-9

Deoxynivalenol 15-glucuronide

Cat. No.: B583200
CAS No.: 1372859-16-9
M. Wt: 472.443
InChI Key: GWMAFZPFSLUKMN-TZWHPWGGSA-N
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Description

Deoxynivalenol 15-glucuronide is a metabolite of the mycotoxin deoxynivalenol, which is produced by Fusarium species. This compound is formed in mammals through the process of glucuronidation, where deoxynivalenol is conjugated with glucuronic acid. Deoxynivalenol is a frequent contaminant in cereal-based food and feed, posing significant health risks to both humans and animals .

Scientific Research Applications

Deoxynivalenol 15-glucuronide is primarily used in toxicological studies to understand the metabolism and detoxification pathways of deoxynivalenol in mammals. It serves as a biomarker for exposure to deoxynivalenol, helping researchers assess the extent of contamination in food and feed. Additionally, it is used in studies investigating the effects of deoxynivalenol on protein synthesis, immune response, and cellular signaling pathways .

Future Directions

In view of the synergistic toxic effect of DON and other mycotoxins, strategies to detect DON and control it biologically and the development of enzymes for the biodegradation of various mycotoxins and their introduction in the market are the current and future research hotspots .

Mechanism of Action

Target of Action

Deoxynivalenol 15-Glucuronide (DON-15-GlcA), a metabolite of Deoxynivalenol (DON), primarily targets eukaryotic cells . It is known to inhibit the synthesis of protein and nucleonic acid, and induce cell apoptosis .

Mode of Action

DON-15-GlcA interacts with its targets by inducing ribotoxic stress , thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . It can activate apoptotic pathways (p38/p53/Bax/Mitochondria/caspase-3) and survival pathways (ERK/AKT/p90Rsk/Bad) in macrophages .

Biochemical Pathways

The biochemical pathways affected by DON-15-GlcA include the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways . These pathways play a crucial role in inducing the inflammatory response by modulating the binding activities of specific transcription factors .

Pharmacokinetics

The pharmacokinetics of DON-15-GlcA involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, DON is transformed into DON-15-GlcA, mainly through liver glucuronidation . The renal excretion of total DON, which includes DON and its glucuronides, is completed within 24 hours after administration .

Result of Action

The molecular and cellular effects of DON-15-GlcA’s action include the induction of early response and proinflammatory genes at the mRNA and protein levels, and the promotion of rapid onset of leukocyte apoptosis at high concentrations .

Action Environment

The action of DON-15-GlcA is influenced by environmental factors such as the presence of the fungus Fusarium in the field and during storage, which produces DON . The toxin is commonly detected in cereal foods, posing significant questions regarding the risks of acute poisoning and chronic effects posed to persons ingesting this trichothecene .

Biochemical Analysis

Biochemical Properties

Deoxynivalenol 15-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a product of the glucuronidation process, which involves the enzyme uridine-diphosphoglucuronyltransferase (UGT) . The glucuronidation process enhances the solubility of deoxynivalenol, facilitating its excretion .

Cellular Effects

This compound, like its parent compound deoxynivalenol, can have significant effects on cells. Deoxynivalenol is known to inhibit protein and nucleic acid synthesis and induce apoptosis in eukaryotic cells . It’s plausible that this compound may have similar effects, but specific studies on this compound are needed for confirmation.

Molecular Mechanism

Deoxynivalenol, the parent compound, is known to bind to ribosomes, interfere with protein synthesis, and activate intracellular protein kinases . These actions contribute to the induction of apoptosis and other cellular effects .

Dosage Effects in Animal Models

Studies on deoxynivalenol have shown that it can cause emesis, anorexia, growth retardation, and immunotoxicity in animals

Metabolic Pathways

This compound is involved in the glucuronidation metabolic pathway . This pathway involves the addition of a glucuronic acid group to deoxynivalenol, catalyzed by the enzyme UGT . This process enhances the solubility of the compound, facilitating its excretion .

Transport and Distribution

This compound is likely to be transported and distributed within cells and tissues in a manner similar to deoxynivalenol. Deoxynivalenol is known to be fast-absorbed and widely distributed in multiple organs, first enriched in the plasma, liver, and kidney, and subsequently accumulates in the intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxynivalenol 15-glucuronide is synthesized through the enzymatic glucuronidation of deoxynivalenol. This process involves the enzyme uridine-diphosphoglucuronyltransferase, which catalyzes the conjugation of glucuronic acid to deoxynivalenol. The reaction typically occurs in the liver, where the enzyme is most active .

Industrial Production Methods: Industrial production of this compound is not common due to its specific biological formation process. it can be produced in vitro using liver microsomes from various animal species or recombinant human uridine-diphosphoglucuronyltransferase enzymes .

Chemical Reactions Analysis

Types of Reactions: Deoxynivalenol 15-glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off by β-glucuronidase enzymes. This reaction regenerates the parent compound, deoxynivalenol .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-glucuronidase and occurs under physiological conditions (pH 7.4, 37°C). The reaction can be facilitated in vitro using purified β-glucuronidase enzymes .

Major Products Formed: The major product formed from the hydrolysis of this compound is deoxynivalenol .

Comparison with Similar Compounds

  • Deoxynivalenol 3-glucuronide
  • Deoxynivalenol 7-glucuronide
  • Deepoxy-deoxynivalenol glucuronides

Comparison: Deoxynivalenol 15-glucuronide is unique in its regioselectivity, as it is specifically formed at the 15th position of deoxynivalenol. This distinguishes it from other glucuronides, such as deoxynivalenol 3-glucuronide and deoxynivalenol 7-glucuronide, which are conjugated at different positions. The regioselectivity of glucuronidation can influence the compound’s biological activity and its detection as a biomarker .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O12/c1-7-3-9-20(15(27)10(7)23,19(2)4-8(22)16(32-9)21(19)6-31-21)5-30-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMAFZPFSLUKMN-IJNZYEPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372859-16-9
Record name Deoxynivalenol 15-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372859169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEOXYNIVALENOL 15-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2N6KOV3DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: Why is measuring Deoxynivalenol 15-glucuronide (DON-15-glcA) levels important in assessing human exposure to DON?

A1: DON is rapidly metabolized in the body, primarily into DON-15-glcA. [] This metabolite is more readily excreted in urine than DON itself. [, ] Therefore, measuring DON-15-glcA in urine provides a more accurate reflection of recent DON exposure compared to measuring DON alone. [, ]

Q2: How reliable is measuring urinary this compound (DON-15-glcA) in determining actual DON intake?

A2: Research suggests a strong positive correlation between DON intake and urinary DON-15-glcA levels. [] Studies in pigs revealed that both urinary and serum concentrations of DON and its metabolites, including DON-15-glcA, increased with higher dietary DON intake. [] This suggests that DON-15-glcA levels in urine can be used as a reliable indicator of DON exposure.

Q3: What are the recommended sample types and collection times for accurate assessment of DON exposure through DON-15-glcA measurement?

A3: Given the relatively short half-life of DON and its metabolites (approximately 2-3 hours), a 24-hour urine sample is considered most suitable for measuring DON exposure. [] This timeframe captures nearly all DON excreted after ingestion, offering a comprehensive view of daily exposure. [] For serum analysis, collection between 3-4 hours after a meal is suggested. []

Q4: Are there limitations to using enzymatic hydrolysis (indirect method) for total DON quantification in urine compared to directly measuring DON-15-glcA?

A4: Yes, research indicates that the indirect method, involving enzymatic hydrolysis to cleave DON-glucuronides, might underestimate total DON exposure. [] This method doesn't always fully convert all DON-glucuronides, including DON-15-glcA, back to free DON. [] Therefore, directly measuring DON-15-glcA alongside other metabolites offers a more accurate assessment of total DON exposure.

Q5: Is there any evidence suggesting high levels of DON exposure in specific populations?

A5: A pilot study in Eastern Croatia found alarmingly high levels of DON and its metabolites, including DON-15-glcA, in the urine of pregnant women. [] This finding highlights the importance of monitoring DON exposure, especially in vulnerable populations, and necessitates further research into potential health risks.

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